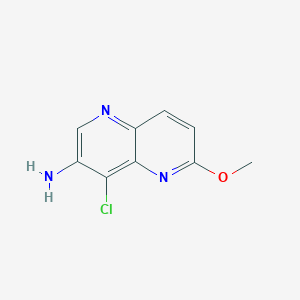
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-6-methoxy-1,5-naphthyridin-3-amine” is a chemical compound with the CAS Number: 915977-08-1. It has a molecular weight of 209.63 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClN3O/c1-14-7-3-2-6-9 (13-7)8 (10)5 (11)4-12-6/h2-4H,11H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Antimalarial Research
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine and its derivatives have been explored in antimalarial research. For example, N4-substituted 1,5-naphthyridin-4-amines, prepared from related compounds, were tested for antimalarial activity against Plasmodium vinckei vinckei in mice. However, these compounds showed no significant antimalarial activity compared to chloroquine or primaquine in preliminary in vivo screening (Barlin & Tan, 1984).
Reactivity and Synthesis Studies
Several studies have focused on the reactivity and synthesis of 1,5-naphthyridin derivatives. Research by Czuba & Woźniak (2010) involved the amination of bromo- and chloro-1,6-naphthyridines, leading to the formation of various isomeric amino derivatives through a mechanism involving addition-elimination (AE) and didehydro-naphthyridine intermediates (Czuba & Woźniak, 2010).
Abele et al. (2014) discussed synthetic routes to fluoronaphthyridines, highlighting methods for introducing fluorine atoms. They noted the significance of the compound 6-methoxy-1,5-naphthyridin-3-amine in their synthesis process, which involved a one-pot diazotation–fluorodediazoniation reaction (Abele et al., 2014).
Titkova et al. (1981) investigated the synthesis and properties of 4-substituted 1,5-naphthyridines, including their IR and UV spectra. This study provided insights into the chemical behavior of these compounds, essential for their application in various fields (Titkova et al., 1981).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that 1,5-naphthyridines, the class of compounds to which it belongs, have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Mode of Action
1,5-naphthyridines are known to react readily with electrophilic or nucleophilic reagents . This suggests that the compound could interact with its targets through similar mechanisms.
Propiedades
IUPAC Name |
4-chloro-6-methoxy-1,5-naphthyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTIILULKFVYTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
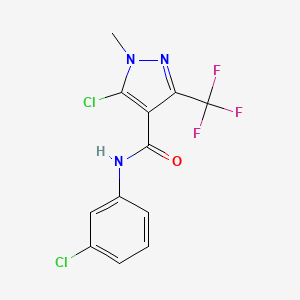
![5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406646.png)
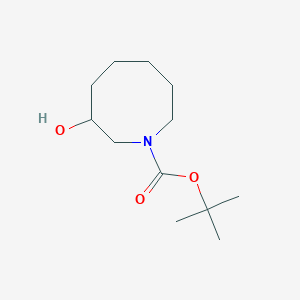
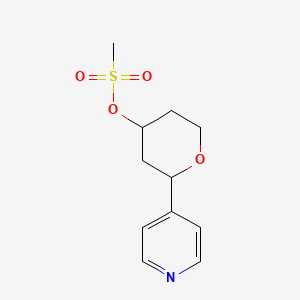
![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)

![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)

![3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2406660.png)

![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2406664.png)
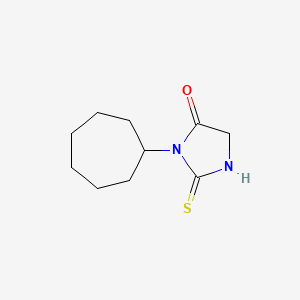
![3-Chloro-N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2406666.png)
